molecular formula C19H18N2O3S B2477010 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 361168-10-7

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

Cat. No. B2477010
M. Wt: 354.42
InChI Key: SJSTYNXZOGKHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide is a chemical compound belonging to the class of piperazine derivatives.

  • It has been studied for its potential use in treating various diseases, including cancer, HIV/AIDS, and neurological disorders.





  • Synthesis Analysis



    • The synthesis route and methods for this compound need further investigation.





  • Molecular Structure Analysis



    • The molecular structure of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide can be determined using computational methods such as density functional theory (DFT).

    • Geometrical parameters, energies, chemical reactivity descriptors, and UV–Vis spectral analysis can be predicted.





  • Chemical Reactions Analysis



    • The chemical reactions involving this compound are not well-documented. Further research is needed.





  • Physical And Chemical Properties Analysis



    • The physical and chemical properties of this compound require experimental characterization.




  • Scientific Research Applications

    Thiazol Derivatives in Drug Design

    Thiazol derivatives are key scaffolds in medicinal chemistry, contributing to the development of drugs with various therapeutic potentials. For instance, thiazolidinediones, a class of thiazol derivatives, are recognized for their antidiabetic properties through the activation of PPARγ (peroxisome proliferator-activated receptor gamma). This mechanism suggests their broader application in treating metabolic disorders (Santos et al., 2018).

    Safety And Hazards



    • Safety information is not readily available. Caution should be exercised when handling this compound.




  • Future Directions



    • Investigate its potential therapeutic applications in treating metabolic disorders.

    • Explore its effects on other biological pathways and diseases.




    Please note that this analysis is based on available information, and further research is needed to fully understand the compound’s properties and potential applications. 🌟


    properties

    IUPAC Name

    N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H18N2O3S/c1-23-15-9-7-14(8-10-15)17-13-25-19(20-17)21-18(22)11-12-24-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,21,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SJSTYNXZOGKHMT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCOC3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18N2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    354.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

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